2,3-Dioxabicyclo(2.2.1)heptane, 7-bromo-
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Overview
Description
2,3-Dioxabicyclo(221)heptane, 7-bromo- is a bicyclic organic compound with the molecular formula C5H7BrO2 This compound is characterized by a unique structure that includes a bromine atom attached to a dioxabicycloheptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dioxabicyclo(2.2.1)heptane, 7-bromo- typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, furans are commonly used as the diene, and olefinic or acetylenic compounds serve as the dienophiles . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dioxabicyclo(2.2.1)heptane, 7-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidative cleavage of the dioxabicycloheptane ring can lead to the formation of different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the compound.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed for oxidative cleavage.
Major Products Formed
Substitution: Formation of iodinated derivatives.
Reduction: Formation of dehalogenated products.
Oxidation: Formation of ring-opened products such as diols.
Scientific Research Applications
2,3-Dioxabicyclo(2.2.1)heptane, 7-bromo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and as a scaffold for drug discovery.
Medicine: Explored for its potential therapeutic properties and as a lead compound in medicinal chemistry.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 2,3-Dioxabicyclo(2.2.1)heptane, 7-bromo- involves its interaction with molecular targets through its reactive bromine atom and dioxabicycloheptane framework. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This reactivity allows it to modify biological molecules and pathways, making it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo(2.2.1)heptane: Lacks the bromine atom but shares the bicyclic structure.
2,3-Dioxabicyclo(2.2.1)heptane: Similar structure without the bromine substitution.
7-Bromo-2,3-dioxabicyclo(2.2.1)heptane: Another brominated derivative with slight structural variations.
Uniqueness
2,3-Dioxabicyclo(22This compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
Properties
CAS No. |
72536-23-3 |
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Molecular Formula |
C5H7BrO2 |
Molecular Weight |
179.01 g/mol |
IUPAC Name |
7-bromo-2,3-dioxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C5H7BrO2/c6-5-3-1-2-4(5)8-7-3/h3-5H,1-2H2 |
InChI Key |
VYNXRNWUCCGVGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1OO2)Br |
Origin of Product |
United States |
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